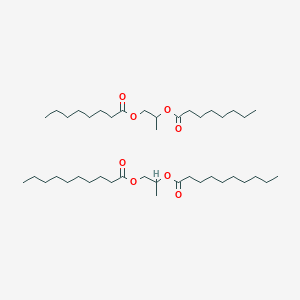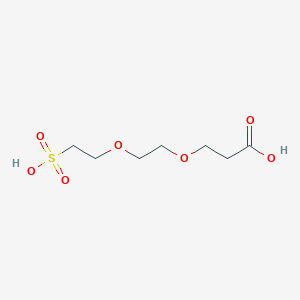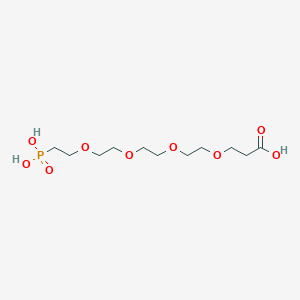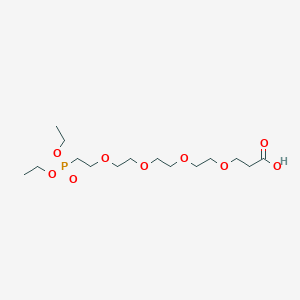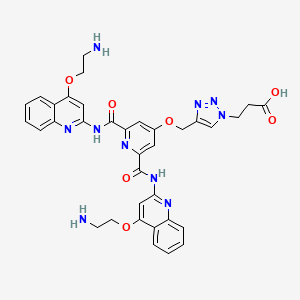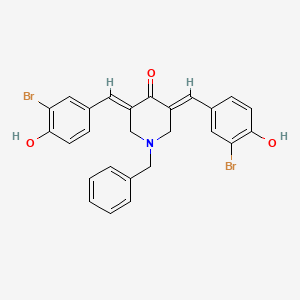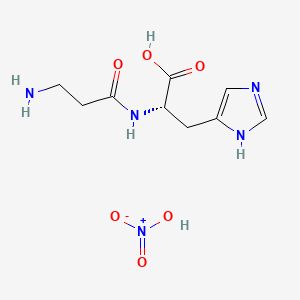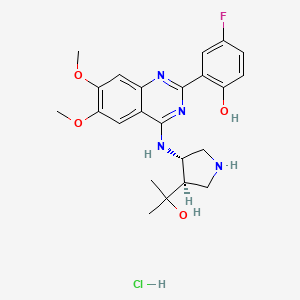
CCT241533-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCT241533 hydrochloride is a selective inhibitor of checkpoint kinase 2 (Chk2) with an IC50 of 3 nM . It has been found to block Chk2 activity in human cancer cell lines and potentiate the cytotoxicity of the PARP inhibitors .
Molecular Structure Analysis
The molecular structure of CCT241533 hydrochloride is confirmed by X-ray crystallography to bind to CHK2 in the ATP pocket .
Chemical Reactions Analysis
CCT241533 hydrochloride has been shown to block CHK2 activity in human tumor cell lines in response to DNA damage. This is demonstrated by the inhibition of CHK2 autophosphorylation at S516, band-shift mobility changes, and HDMX degradation .
Wissenschaftliche Forschungsanwendungen
Potenter und selektiver Inhibitor von CHK2
CCT241533-Hydrochlorid wurde als potenter und selektiver Inhibitor von CHK2 identifiziert und charakterisiert {svg_1} {svg_2}. Es hemmt CHK2 mit einem IC50 von 3 nmol/L und zeigt bei 1 μmol/L minimale Kreuzreaktivität gegenüber einer Reihe von Kinasen {svg_3} {svg_4}.
Steigerung der Wirksamkeit von genotoxischen Krebstherapien
Inhibitoren von CHK2, wie CCT241533, können die Wirksamkeit von genotoxischen Krebstherapien erhöhen {svg_5} {svg_6}. Dies liegt daran, dass CHK2 eine Checkpoint-Kinase ist, die an der ATM-vermittelten Reaktion auf Doppelstrang-DNA-Brüche beteiligt ist {svg_7}.
Potenzierung der Zytotoxizität von PARP-Inhibitoren
Es wurde festgestellt, dass CCT241533 die Zytotoxizität von zwei strukturell unterschiedlichen PARP-Inhibitoren potenziert {svg_8}. Dies deutet darauf hin, dass CHK2-Inhibitoren in Kombination mit PARP-Inhibitoren therapeutische Aktivität entfalten können {svg_9}.
Blockierung der CHK2-Aktivität in menschlichen Tumorzelllinien
CCT241533 hat sich als in der Lage erwiesen, die CHK2-Aktivität in menschlichen Tumorzelllinien als Reaktion auf DNA-Schäden zu blockieren {svg_10}. Dies wird durch die Hemmung der CHK2-Autophosphorylierung an S516, Bandenverschiebungsmobilitätsänderungen und HDMX-Abbau belegt {svg_11}.
Rolle bei der DNA-Schadensantwort
CHK2, das Ziel von CCT241533, spielt eine entscheidende Rolle bei der DNA-Schadensantwort. Es ist an der ATM-vermittelten Reaktion auf Doppelstrang-DNA-Brüche beteiligt {svg_12}. Daher kann CCT241533 durch die Hemmung von CHK2 potenziell die DNA-Schadensantwort beeinflussen.
Umkehrung der Tamoxifenresistenz bei ER-positivem Brustkrebs
Die Hemmung von CHK2 durch CCT241533 könnte die Tamoxifenresistenz in vitro und in vivo umkehren {svg_13}. Ein hoher p-CHK2-Ausdruck war signifikant mit einem hohen nuklearen BQ-Ausdruck, Tamoxifenresistenz und einem schlechteren Gesamt- und krankheitsspezifischen Überleben verbunden {svg_14}.
Wirkmechanismus
Target of Action
CCT241533 hydrochloride is a potent and selective inhibitor of Checkpoint kinase 2 (CHK2) . CHK2 is a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks .
Mode of Action
CCT241533 hydrochloride inhibits CHK2 with an IC50 of 3 nM and shows minimal cross-reactivity against a panel of kinases at 1 μmol/L . X-ray crystallography confirms that CCT241533 binds to CHK2 in the ATP pocket . This compound blocks CHK2 activity in human tumor cell lines in response to DNA damage .
Biochemical Pathways
The cell responds to genotoxic stress via a complex integrated network of signaling pathways and checkpoints. DNA damage is sensed by either the MRN/ATM/CHK2 pathway (double-strand breaks, DSB) or the ATRIP/ATR/CHK1 pathway (single-strand breaks, SSB) . Pathway activation initiates DNA repair, induces cell-cycle arrest until repair is completed, and primes both the p53-dependent and independent apoptotic pathways .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.
Result of Action
CCT241533 hydrochloride blocks CHK2 activity in human tumor cell lines in response to DNA damage, as demonstrated by inhibition of CHK2 autophosphorylation at S516, band-shift mobility changes, and HDMX degradation . This compound significantly potentiates the cytotoxicity of two structurally distinct parp inhibitors . Clear induction of the pS516 CHK2 signal is seen with a PARP inhibitor alone, and this activation is abolished by CCT241533 .
Safety and Hazards
Zukünftige Richtungen
The potential of CCT241533 hydrochloride as a drug target is still unclear, but inhibitors of CHK2 may increase the efficacy of genotoxic cancer therapies in a p53 mutant background by eliminating one of the checkpoints or DNA repair pathways contributing to cellular resistance . Consequently, CHK2 inhibitors may exert therapeutic activity in combination with PARP inhibitors .
Eigenschaften
IUPAC Name |
4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4.ClH/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29;/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28);1H/t15-,17-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKJUTZIXHTMPC-SSPJITILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClFN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1431697-96-9 |
Source


|
| Record name | 3-Pyrrolidinemethanol, 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxy-4-quinazolinyl]amino]-α,α-dimethyl-, hydrochloride (1:1), (3R,4S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






